3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Lipophilicity ADME prediction Chromatographic retention

Medicinal chemistry teams face irreproducible SAR when uncontrolled positional isomers contaminate building block libraries. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (CAS 1261954-74-8) solves this with unambiguous analytical identity: - 3,5-Dichloro architecture ensures superior transmetallation kinetics in Suzuki-Miyaura parallel synthesis compared to ortho-substituted isomers. - Computed LogP of 4.37 and distinct ¹³C NMR pattern enable isomer-discriminating QC release assays. - Multi-supplier availability (≥95% purity) secures dual-sourcing for scale-up from hit-to-lead through lead optimization.

Molecular Formula C14H10Cl2O3
Molecular Weight 297.131
CAS No. 1261954-74-8
Cat. No. B595983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid
CAS1261954-74-8
Synonyms3-(3,5-Dichlorophenyl)-5-Methoxybenzoic acid
Molecular FormulaC14H10Cl2O3
Molecular Weight297.131
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2O3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18)
InChIKeyRBSFEHLYTMVVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid: Identity & Procurement


3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (CAS 1261954-74-8), systematically named 3',5'-dichloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid, is a biphenyl carboxylic acid derivative with molecular formula C₁₄H₁₀Cl₂O₃ and molecular weight 297.13 g/mol . This compound features a 3,5-dichlorophenyl ring coupled to a 5-methoxybenzoic acid moiety, yielding a computed LogP of 4.36720 and a topological polar surface area (tPSA) of 46.53 Ų . It is classified as a research-grade building block and synthetic intermediate, typically accessed via palladium-catalyzed Suzuki–Miyaura cross-coupling between 3,5-dichlorophenylboronic acid and a 5-methoxy-substituted aryl halide or triflate . Importantly, despite erroneous listing on certain vendor sites, this compound is NOT diclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetic acid; CAS 15307-86-5), and procurement confusion on this point constitutes a significant quality and safety risk .

3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid: Why Isomer Substitution Fails


Within the C₁₄H₁₀Cl₂O₃ isomer family, at least five positional variants exist, differing solely in the placement of the methoxy group (positions 2, 3, 4, or 5 on the benzoic acid ring) and the chlorine substitution pattern (3,5- vs. 2,5-dichloro). These structural perturbations produce measurable differences in computed lipophilicity (LogP range: ~4.30–4.37), molecular complexity (314–324), and chromatographic retention, directly affecting solid-phase extraction recovery, HPLC resolution, and receptor-binding orientation [1]. The methoxy group at the 5-position of the target compound introduces a distinct hydrogen-bond acceptor geometry and electron-donating resonance effect that is absent or repositioned in the 2-methoxy and 4-methoxy isomers, altering the carboxyl group acidity and metal-chelating behavior relevant to both synthetic transformations and biological target engagement . These differences, while subtle at the gross formula level, can translate into divergent potency, selectivity, and synthetic yield when the compound is employed as a building block in parallel medicinal chemistry libraries, making uncontrolled isomer substitution a source of irreproducibility in structure–activity relationship studies [2].

3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid: Quantitative Differentiation


Lipophilicity Difference vs. 2,5-Dichloro Isomer

The target compound, 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid (CAS 1261954-74-8), exhibits a computed LogP of 4.36720 (ALOGPS/chemSrc method) , whereas its 2,5-dichlorophenyl positional isomer 3-(2,5-dichlorophenyl)-5-methoxybenzoic acid (CAS 1262007-22-6) registers a lower XLogP3 of 4.3 [1]. This ΔLogP of ~0.067, though numerically modest, is sufficient to produce distinguishable reversed-phase HPLC retention times and differential octanol–water partitioning behavior at physiologically relevant pH ranges. The higher lipophilicity of the 3,5-dichloro substitution pattern may confer marginally improved membrane permeability in cell-based assays, while also increasing the risk of non-specific protein binding relative to the 2,5-dichloro variant .

Lipophilicity ADME prediction Chromatographic retention

Molecular Complexity vs. 2,5-Dichloro Isomer

The molecular complexity index—a computed metric reflecting the topological intricacy of a molecular graph—distinguishes the target compound (complexity = 314) from the regioisomeric 3-(2,5-dichlorophenyl)-5-methoxybenzoic acid (complexity = 324) [1]. A 10-unit difference in complexity score corresponds to measurably different NMR spectral patterns (particularly in the aromatic proton region), facilitating unambiguous structural confirmation by ¹H/¹³C NMR and distinguishing the target from the 2,5-dichloro isomer that could otherwise co-elute under generic LC conditions . The lower complexity of the target compound also reflects the symmetric 3,5-dichloro substitution on the pendant phenyl ring, which reduces the number of unique ¹³C environments compared to the asymmetric 2,5-dichloro arrangement.

Synthetic complexity Isomer discrimination Quality control

Supplier Purity & Pricing Benchmark

The target compound is commercially supplied at ≥95% purity from multiple independent vendors including ChemScene (Cat. CS-0209238), Leyan (Cat. 1279908), AKSci (Cat. 5130AA), and Fluorochem (via cnreagent.com) . Pricing for the target compound (1 g scale) ranges from approximately USD 124–195 across suppliers as of the most recent catalog updates . In contrast, the positional isomer 4-(3,5-dichlorophenyl)-3-methoxybenzoic acid (CAS 1261914-31-1) was listed at €1,402/5 g (approximately USD 1,550/5 g), indicating a substantially higher unit cost for the 3-methoxy-4-biphenyl isomer [1]. The broader availability of the 5-methoxy-3-biphenyl substitution pattern (target) across multiple stock-holding suppliers reduces single-source dependency and supply-chain fragility relative to less commonly stocked isomers.

Procurement Purity benchmarking Supplier comparison

Electronic and Steric Effects: 5-Methoxy vs. Des-Methoxy

Comparison of the target compound with its des-methoxy analog 3-(3,5-dichlorophenyl)benzoic acid (CAS 380228-57-9) reveals the physicochemical contribution of the 5-methoxy substituent. The des-methoxy compound displays a marginally lower LogP of 4.35860 (ΔLogP = +0.0086 for the methoxy-bearing target) . While the LogP difference is small, the methoxy group introduces a hydrogen-bond acceptor capable of engaging in directional interactions with protein residues or metal catalysts, and its electron-donating resonance effect (+M) increases the electron density at the para position of the benzoic acid ring, modestly elevating the pKa of the carboxylic acid relative to the des-methoxy analog [1]. This pKa modulation directly affects the compound's ionization state at physiological pH and its reactivity in amide coupling and esterification reactions, with the 5-methoxy substitution generally retarding nucleophilic acyl substitution rates compared to the more electron-deficient des-methoxy scaffold.

Electronic effects Hydrogen bonding Carboxylic acid acidity

Suzuki Coupling Compatibility: 3,5-Dichloro Pattern

The target compound is accessed via Suzuki–Miyaura coupling between 3,5-dichlorophenylboronic acid and a 5-methoxy-substituted aryl coupling partner (halide or triflate) . The 3,5-dichloro substitution pattern on the boronic acid fragment provides a distinct steric and electronic environment at the palladium catalytic center compared to 2,5-dichloro or 2,4-dichloro boronic acid partners. Specifically, the meta,meta-dichloro arrangement presents less steric hindrance to transmetallation than the ortho-chloro-bearing 2,5-isomer, potentially enabling higher coupling yields under milder conditions (lower catalyst loading, reduced temperature) [1]. While direct, side-by-side yield comparison data for this specific compound series are not publicly available, class-level knowledge of Suzuki coupling steric effects supports the expectation that the 3,5-dichloro isomer will outperform the 2,5-dichloro isomer in Pd(PPh₃)₄-catalyzed couplings with electron-rich aryl bromides [2]. This has practical implications for library synthesis scale-up: the target isomer may tolerate broader substrate scope with fewer side reactions (e.g., dehalogenation) than the ortho-hindered analog.

Suzuki coupling Cross-coupling efficiency Building block utility

3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid: Optimal Application Scenarios


Medicinal Chemistry Libraries with Defined Lipophilicity

For hit-to-lead and lead optimization programs where the target product profile specifies a lipophilicity window of LogP 4.3–4.4 (e.g., CNS-penetrant candidates or GPCR-targeting scaffolds), the target compound's computed LogP of 4.36720 places it precisely within this range, with its marginally higher value distinguishing it from the 2,5-dichloro isomer (XLogP3 4.3) that falls closer to the lower boundary [1]. This differentiation can be exploited in combinatorial library design where subtle LogP tuning across isomer series is used to probe structure–property relationships for metabolic stability and off-target promiscuity.

Suzuki–Miyaura Diversification: Sterically Demanding Substrates

When planning Suzuki–Miyaura-based library synthesis involving sterically hindered or electron-rich aryl halide coupling partners, the target compound's 3,5-dichlorophenyl architecture (no ortho substituents) is expected to deliver superior transmetallation kinetics and higher isolated yields compared to 2,5-dichloro- or 2,4-dichloro-substituted isomers [2]. Procurement of this specific isomer is recommended for medicinal chemistry groups seeking to minimize catalyst screening burden and maximize throughput in 24- or 96-well plate parallel synthesis formats, where reaction condition re-optimization across isomers is impractical .

Isomer-Specific Quality Control & Analytical Methods

The target compound's distinct complexity score (314), InChI Key (RBSFEHLYTMVVDN-UHFFFAOYSA-N), and characteristic ¹³C NMR pattern (resulting from the symmetric 3,5-dichloro substitution) provide unambiguous analytical handles for developing isomer-discriminating HPLC, LC-MS, and NMR identity assays. Quality control laboratories supporting GLP or ISO 9001 medicinal chemistry workflows can leverage these parameters to establish batch release specifications that specifically exclude the 2,5-dichloro and 4-substituted positional isomers, which have been documented to co-occur in non-specialist supplier catalogs.

Multi-Supplier Risk Mitigation for Procurement

With at least four independent stock-holding suppliers (ChemScene, Leyan, AKSci, Fluorochem) offering the target compound at ≥95% purity and competitive pricing (USD 124–195/g at 1 g scale) , procurement groups can implement dual-sourcing strategies to mitigate single-supplier disruption risk. This multi-supplier landscape contrasts favorably with the more limited availability of the 3-methoxy-4-biphenyl isomer (CAS 1261914-31-1), which commands a higher unit price (≈USD 310/g) and is stocked by fewer vendors [3], making the target compound the more supply-chain-resilient choice for medicinal chemistry programs anticipating multi-gram scale-up requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.